Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular framework of methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate consists of a five-membered isoxazole heterocycle substituted at three distinct positions with functionally diverse groups. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural complexity, designating it as this compound, which accurately describes the substitution pattern and functional group arrangement. The molecular formula C₁₂H₈ClNO₄ indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 265.65 grams per mole.
The isoxazole core structure features nitrogen and oxygen atoms positioned in a 1,2-relationship within the five-membered ring, creating a heterocyclic system with distinctive electronic properties characteristic of this aromatic family. The substitution pattern places the 2-chlorophenyl group at position 3 of the isoxazole ring, establishing a direct connection between the heterocycle and the halogenated aromatic system. Position 4 bears the methyl carboxylate functionality, while position 5 contains the formyl group, creating a unique arrangement of electron-withdrawing substituents that significantly influences the compound's electronic distribution and chemical behavior.
The Simplified Molecular Input Line Entry System representation O=C(C1=C(C=O)ON=C1C2=CC=CC=C2Cl)OC provides a linear notation that encodes the complete structural information, including the connectivity of all atoms and the presence of multiple carbonyl groups. This notation reveals the spatial arrangement of functional groups and confirms the presence of both aldehyde and ester carbonyl functionalities within the same molecular framework.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)10-9(6-15)18-14-11(10)7-4-2-3-5-8(7)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXFDJXPWWDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668550 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682352-78-9 | |
| Record name | Methyl 3-(2-chlorophenyl)-5-formyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Formyl Chloride Intermediate
A patented method outlines a highly efficient preparation of a closely related intermediate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, which is structurally analogous and relevant for synthesizing methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate. This method uses bis(trichloromethyl) carbonate (triphosgene) as a reagent to convert the corresponding 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid into the formyl chloride intermediate under mild and controlled conditions.
- Reagents: Bis(trichloromethyl) carbonate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid, organic solvents (e.g., toluene, tetrahydrofuran).
- Catalysts: Tetrabutyl urea or other nitrogenous bases such as triethylamine or pyridine.
- Reaction conditions: Temperature range from 20 to 150 °C; reaction times from 1 to 10 hours.
- Solvent consumption: 3 to 15 times the mass of the formic acid starting material.
- Yields: High yields around 95-96% with high purity (HPLC > 99%).
- Advantages: Improved safety, reduced corrosion, short reaction time, easy operation, and minimal waste generation.
Example reaction conditions and yields:
| Embodiment | Formic Acid : Triphosgene : Catalyst (mol ratio) | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | 1 : 0.33 : 0.02 (tetrabutyl urea) | Toluene | 110 | 2 | 95.6 | 42-43 | 99.6 |
| 2 | 1 : 0.5 : 0.01 (tetrabutyl urea) | Orthodichlorobenzene | 145-150 | 1 | 96.0 | 41-42 | 99.2 |
| 7 | 1 : 0.5 | Tetrahydrofuran | Reflux (31) | 9 | 95.8 | 42-43 | 99.5 |
This method avoids the use of more hazardous reagents like phosphorus oxychloride or sulfur oxychloride, enhancing industrial applicability and environmental safety.
Isoxazole Ring Formation via Cycloaddition and Functionalization
A complementary approach involves the synthesis of 3-substituted isoxazoles through metal-free cycloaddition reactions between halogenoximes and alkenes or alkynes bearing functional groups. This method allows the regioselective formation of 3,5-disubstituted isoxazoles, including those with halogenated aryl substituents such as 2-chlorophenyl.
- The reaction of chloroximes with propargylic alcohols or alkenes in the presence of bases like sodium bicarbonate in ethyl acetate yields 5-substituted isoxazoles.
- Late-stage functionalization (e.g., deoxofluorination or formylation) can introduce the formyl group at the 5-position.
- This method has been demonstrated on a multigram to 130 g scale with yields ranging from 40% to 95% depending on the substrate.
Representative yields for aryl-substituted isoxazoles:
| Entry | Chloroxime Substituent | Product Yield (%) |
|---|---|---|
| 1 | 2-chlorophenyl (CO2Et) | 69 |
| 2 | Phenyl | 44 |
| 3 | 4-Methoxyphenyl | 74 |
| 4 | 4-Fluorophenyl | 73 |
This method offers versatility and scalability for synthesizing various 3-(2-chlorophenyl)-substituted isoxazoles, which can be further functionalized to the target this compound.
Functional Group Transformations and Cascade Reactions
Further elaboration of the isoxazole core involves:
- Protection and deprotection strategies (e.g., N-Boc protection) to stabilize intermediates.
- Reductive cleavage of the O–N bond in isoxazole-5-ones using molybdenum carbonyl (Mo(CO)6) and water to yield β-substituted methyl ketones.
- These cascade reactions enable the formation of complex methylketone derivatives with high diastereoselectivity and yields (85-93%).
Such transformations can be adapted to introduce the formyl group at the 5-position and ester functionality at the 4-position of the isoxazole ring, facilitating the synthesis of this compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Triphosgene-mediated formyl chloride synthesis | Bis(trichloromethyl) carbonate, 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid, tetrabutyl urea | 20-150 °C, 1-10 h, organic solvents (THF, toluene) | ~95-96 | High yield, safe, low waste | Industrially scalable |
| Metal-free cycloaddition of halogenoximes and alkenes | Chloroximes, alkenes, NaHCO3, EtOAc | Room temp to reflux, 1-24 h | 40-95 | Regioselective, scalable | Versatile substituent scope |
| Mo(CO)6-mediated cascade reactions | Isoxazole-5-ones, Mo(CO)6, H2O | Mild conditions | 85-93 | High diastereoselectivity | Enables complex ketone formation |
Chemical Reactions Analysis
Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, acid catalysts), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate has been investigated for its potential therapeutic properties. Isoxazole derivatives are often explored for their anti-inflammatory, analgesic, and antimicrobial activities.
- Anti-inflammatory Activity : Studies have shown that isoxazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .
- Antimicrobial Properties : Research indicates that certain isoxazole compounds exhibit antimicrobial activity against various pathogens, suggesting their potential as antibiotic agents .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that lead to the formation of more complex molecules.
- Synthesis of Bioactive Compounds : this compound can be used to synthesize other biologically active compounds through various chemical reactions, including nucleophilic substitutions and cycloadditions .
Agrochemicals
Research has also explored the use of isoxazole derivatives in agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing pesticides or herbicides.
- Pesticidal Activity : Isoxazole compounds have shown promise in controlling agricultural pests, contributing to sustainable agricultural practices .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of various isoxazole derivatives, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent .
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry study, researchers utilized this compound as a starting material to develop new bioactive molecules. The synthesized compounds exhibited enhanced biological activity compared to their precursors, highlighting the compound's utility in drug discovery .
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., formyl, bromo) increase reactivity and polarity compared to alkyl substituents (e.g., methyl).
- Halogenated aryl groups (2-chlorophenyl, 4-bromophenyl) improve binding to hydrophobic pockets in biological targets .
- Ester vs. acid functionality : Methyl/ethyl esters are more lipophilic than carboxylic acids, affecting bioavailability .
Structural Analysis Tools and Validation
Biological Activity
Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate is a member of the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties that make it a subject of interest in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of an isoxazole ring substituted with a chlorophenyl group and a formyl group, which contributes to its unique biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Isoxazoles are known to modulate enzymatic pathways and receptor activities, which can lead to significant pharmacological effects. Specifically, the presence of the chlorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Antimicrobial Activity
Research has indicated that isoxazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that this compound demonstrates significant inhibition against Gram-positive and Gram-negative bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic proteins and pathways. For instance, it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to enhanced cancer cell death.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins, suggesting a potential role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various isoxazole derivatives included this compound. The compound showed IC50 values ranging from 10 µg/mL to 25 µg/mL against selected bacterial strains, indicating moderate to strong antibacterial activity.
- Cancer Cell Line Studies : In a comparative analysis of several isoxazole compounds against human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of approximately 15 µM, highlighting its potential as an anticancer agent.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, supporting its anti-inflammatory properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| This compound | Structure | Moderate | Moderate | Significant |
| Methyl 5-methylisoxazole-4-carboxylic acid | Structure | Low | High | Moderate |
| Methyl 3-(4-fluorophenyl)-5-formylisoxazole-4-carboxylic acid | Structure | High | Moderate | Low |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the formyl group at position 5 of the isoxazole ring in Methyl 3-(2-chlorophenyl)-5-formylisoxazole-4-carboxylate?
- The formyl group can be introduced via Vilsmeier-Haack formylation, where the isoxazole ring acts as an electron-rich aromatic system. Key steps include:
Protecting the methyl carboxylate group to prevent side reactions.
Reacting with POCl₃ and DMF to generate the formylating agent in situ.
Optimizing reaction temperature (typically 0–5°C) to avoid over-chlorination .
- Alternative methods include Duff formylation (using hexamine) or directed ortho-metalation (DoM) with subsequent quenching by DMF, though steric hindrance from the 2-chlorophenyl group may limit efficacy.
Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the isoxazole ring?
- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. Coupling between H-5 (formyl) and adjacent protons is absent due to the electron-withdrawing nature of the substituents.
- ¹³C NMR : The carbonyl carbon of the methyl ester resonates at δ 165–170 ppm, while the formyl carbon appears at δ 190–195 ppm. 2D experiments (HSQC, HMBC) confirm connectivity; for example, the formyl carbon shows HMBC correlation with C-4 (ester) and C-3 (2-chlorophenyl) .
- Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and X-ray crystallography is critical to confirm regiochemistry .
Q. What crystallization solvents are optimal for growing single crystals suitable for X-ray diffraction?
- Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C yields well-diffracting crystals. Polar solvents like methanol or DMSO may induce disorder due to hydrogen bonding with the formyl group. Preferential inclusion of solvent molecules in the lattice can be mitigated using low-dielectric solvents .
Advanced Research Questions
Q. How can conformational analysis of the isoxazole ring inform reactivity predictions?
- The puckering amplitude (q) and phase angle (φ) of the isoxazole ring, derived from Cremer-Pople coordinates, quantify non-planarity . For example:
- A planar ring (q ≈ 0) maximizes conjugation, enhancing electrophilic substitution at C-5.
- A puckered ring (q > 0.2 Å) may sterically hinder nucleophilic attack at the formyl group.
Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in the solid-state structure?
- SHELXL : Refinement of H-bonding parameters (d, θ) and anisotropic displacement parameters for heavy atoms .
- Mercury CSD : Visualization of π-π stacking (interplanar distances < 3.8 Å) and halogen bonding (C-Cl···O=C interactions, 3.2–3.5 Å). The "Materials Module" identifies packing motifs (e.g., herringbone vs. columnar) .
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H···Cl contacts from the 2-chlorophenyl group) using CrystalExplorer .
Q. How can data contradictions between spectroscopic and crystallographic results be resolved?
- Case Example : Discrepancies in dihedral angles (NMR vs. X-ray).
NMR Solution-State Data : NOESY correlations may suggest a twisted conformation (dihedral angle > 30° between isoxazole and 2-chlorophenyl planes).
X-Ray Solid-State Data : A planar arrangement (dihedral angle < 10°) due to crystal packing forces.
- Resolution : Perform variable-temperature NMR to assess conformational flexibility. DFT molecular dynamics simulations can model environment effects (e.g., solvent vs. crystal) .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via LC-MS to detect intermediates (e.g., chlorinated byproducts from Vilsmeier-Haack conditions) .
- Crystallography : Use TWINABS in SHELXL to correct for twinning in crystals with high symmetry (e.g., monoclinic systems) .
- Computational Validation : Compare experimental (X-ray) and calculated (DFT) bond lengths; deviations > 0.02 Å may indicate electron correlation effects requiring higher-level theory (e.g., MP2) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
